Methyl 4-bromo-2-fluoro-3-formylbenzoate
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Overview
Description
Methyl 4-bromo-2-fluoro-3-formylbenzoate is an organic compound with the molecular formula C9H6BrFO3 and a molecular weight of 261.04 g/mol It is a derivative of benzoic acid, featuring bromine, fluorine, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-fluoro-3-formylbenzoate typically involves the bromination and fluorination of benzoic acid derivatives, followed by esterification. One common method includes the following steps:
Bromination: Starting with a benzoic acid derivative, bromine is introduced to the aromatic ring under controlled conditions.
Fluorination: The brominated intermediate is then subjected to fluorination using a suitable fluorinating agent.
Formylation: The fluorinated compound undergoes formylation to introduce the formyl group.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluoro-3-formylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted benzoates can be formed.
Oxidation Products: The primary oxidation product is 4-bromo-2-fluoro-3-carboxybenzoate.
Reduction Products: The primary reduction product is 4-bromo-2-fluoro-3-hydroxybenzoate.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-3-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluoro-3-formylbenzoate depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins, while the formyl group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-formylbenzoate: Similar structure but lacks the fluorine atom.
Methyl 2-bromo-3-fluoro-4-formylbenzoate: Similar structure with different positions of the bromine and fluorine atoms.
Methyl 4-bromo-3-formylbenzoate: Similar structure but lacks the fluorine atom.
Uniqueness
Methyl 4-bromo-2-fluoro-3-formylbenzoate is unique due to the specific arrangement of bromine, fluorine, and formyl groups on the benzoate ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-3-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO3/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOBJKINVDSRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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